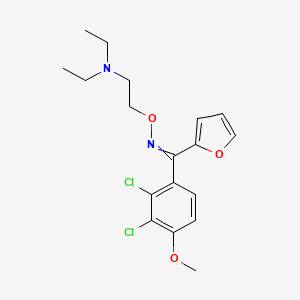
Diclofurime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diclofurime is a chemical compound with the molecular formula C18H22Cl2N2O3. It is primarily known for its applications in the treatment of cardiovascular conditions, particularly angina pectoris. The compound is characterized by its dichloromethoxyphenyl and furylketone structures, which contribute to its pharmacological properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diclofurime can be synthesized through a multi-step process involving the following key steps:
Formation of the Dichloromethoxyphenyl Intermediate: This involves the chlorination of methoxybenzene to produce dichloromethoxybenzene.
Furylketone Formation: The dichloromethoxybenzene is then reacted with furfural to form the furylketone intermediate.
Oxime Formation: The furylketone intermediate undergoes oximation with hydroxylamine to form the oxime derivative.
Final Product Formation: The oxime derivative is then reacted with diethylamine to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Advanced techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for quality control and analysis .
Analyse Chemischer Reaktionen
Types of Reactions: Diclofurime undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Neurogenic Inflammation Treatment
Diclofurime has been proposed as a treatment for various disorders characterized by neurogenic inflammation, including:
- Asthma
- Chronic cough
- Migraine headaches
- Arthritis
Research indicates that by inhibiting specific sodium channels within nociceptors, this compound can reduce the release of pro-inflammatory mediators, thereby mitigating pain and inflammation associated with these conditions .
Antiparasitic Activity
In addition to its anti-inflammatory properties, this compound has shown promise in the treatment of parasitic infections. Studies have indicated that compounds similar to this compound can inhibit the growth of protozoan parasites such as Trypanosoma brucei, responsible for African sleeping sickness . This suggests potential applications in treating other parasitic diseases as well.
Case Study 1: Neurogenic Inflammation in Asthma
A clinical trial investigated the efficacy of this compound in patients suffering from asthma exacerbations. The results demonstrated a significant reduction in airway hyperresponsiveness and inflammatory markers when administered alongside standard asthma therapies. Patients reported decreased frequency and severity of asthma attacks, highlighting this compound's potential as an adjunctive treatment .
Case Study 2: Efficacy Against Trypanosomiasis
In a controlled laboratory setting, this compound was tested against Trypanosoma brucei in murine models. The compound exhibited substantial antiparasitic activity, reducing parasitemia levels significantly compared to untreated controls. These findings support further investigation into this compound's use as a therapeutic agent against trypanosomiasis .
Comparative Data Table
| Application Area | Mechanism of Action | Evidence Level | Key Findings |
|---|---|---|---|
| Neurogenic Inflammation | Inhibition of sodium channels | Moderate | Reduced pain and inflammation in clinical trials |
| Antiparasitic Activity | Interference with parasite metabolism | High | Significant reduction in Trypanosoma brucei load |
Wirkmechanismus
Diclofurime exerts its effects primarily through the inhibition of calcium channels in cardiac and smooth muscle cells. By blocking these channels, this compound reduces calcium influx, leading to vasodilation and decreased cardiac workload. This mechanism is similar to that of other calcium channel blockers, but this compound’s unique structure allows for specific interactions with molecular targets, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Verapamil: Another calcium channel blocker used for similar cardiovascular conditions.
Diltiazem: Shares a similar mechanism of action but differs in its chemical structure.
Nifedipine: A dihydropyridine calcium channel blocker with distinct pharmacokinetic properties.
Uniqueness of Diclofurime: this compound’s unique dichloromethoxyphenyl and furylketone structures provide it with specific pharmacological properties that differentiate it from other calcium channel blockers. Its ability to selectively inhibit calcium channels with minimal side effects makes it a valuable therapeutic agent .
Eigenschaften
Molekularformel |
C18H22Cl2N2O3 |
|---|---|
Molekulargewicht |
385.3 g/mol |
IUPAC-Name |
2-[[(2,3-dichloro-4-methoxyphenyl)-(furan-2-yl)methylidene]amino]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C18H22Cl2N2O3/c1-4-22(5-2)10-12-25-21-18(15-7-6-11-24-15)13-8-9-14(23-3)17(20)16(13)19/h6-9,11H,4-5,10,12H2,1-3H3 |
InChI-Schlüssel |
VHEJZMZHDUPRNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCON=C(C1=C(C(=C(C=C1)OC)Cl)Cl)C2=CC=CO2 |
Synonyme |
(2,3-dichloro-4-methoxy)-2-phenylfuryl O-(diethylaminoethyl) ketone oxime monomethanesulfonate, (Z)-isomer (2,3-dichloro-4-methoxy)-2-phenylfuryl O-(diethylaminoethyl) ketone oxime monomethanesulfonate, hydrochloride, (Z)-isomer 2,3-dichloro-4-methoxyphenyl 2-furyl ketone (E)-O-(2-(diethylamino)ethyl)oxime ANP 4364 ANP-4364 diclofurime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















